2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Overview

Description

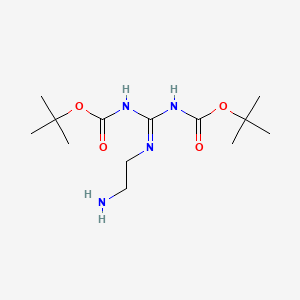

2-(2-Aminoethyl)-1,3-di-Boc-guanidine (CAS 203258-44-0) is a Boc-protected guanidine derivative with a molecular formula of C₁₃H₂₆N₄O₄ and a molecular weight of 314.37 g/mol. It features two tert-butoxycarbonyl (Boc) groups protecting the guanidine moiety, enhancing its stability during synthetic procedures. The aminoethyl side chain enables strong hydrogen bonding, making it valuable in biochemical applications such as:

- Peptide synthesis: Acts as a guanidinylation reagent for introducing guanidine functionalities .

- Polymer networks: Serves as a crosslinking agent due to its bifunctional reactivity .

- Antiviral research: Used in synthesizing cationic lipidated oligomers (CLOs) to enhance drug delivery .

- Protein interaction studies: Facilitates analysis of enzyme-substrate binding and nucleic acid structures .

Preparation Methods

Detailed Preparation Methods

Guanidinylation Using Di-Boc-protected Reagents

A direct and efficient approach involves the reaction of 2-aminoethylamine with di-Boc-protected guanidine reagents. According to a detailed protocol, the di-Boc-guanidine reagent is dissolved in anhydrous dichloromethane (CH2Cl2), and the aminoethylamine is added slowly under stirring at ambient temperature. The reaction proceeds over 12 to 16 hours, often resulting in the formation of a precipitate indicating product formation. The product is then isolated by aqueous workup and purification steps to yield 2-(2-Aminoethyl)-1,3-di-Boc-guanidine with high purity.

Key conditions:

- Solvent: Anhydrous dichloromethane

- Temperature: Ambient (20–25°C)

- Reaction time: 12–16 hours

- Workup: Aqueous extraction and purification

Boc Protection of Guanidine Nitrogens

The Boc groups are introduced using standard Boc-protection reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine). The guanidine is reacted with excess Boc2O under anhydrous conditions to ensure full protection of the nitrogen atoms. The reaction is typically carried out in chloroform or dichloromethane solvent over several hours at room temperature.

Alternative Guanidinylation via Isocyanate Intermediates

Another method involves the formation of an isocyanate intermediate from triphosgene and subsequent reaction with 2-aminoethylamine derivatives. This approach allows for the formation of the guanidine core, which is then Boc-protected. This multi-step synthesis has been reported with overall yields around 40–45% for related aminoguanidine compounds, emphasizing the importance of moisture-free conditions and precise temperature control.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Guanidinylation | 2-aminoethylamine + di-Boc-guanidine reagent | Anhydrous CH2Cl2 | Ambient | 12–16 h | >90 | Formation of precipitate indicates product |

| Boc Protection | Boc2O + base (e.g., triethylamine) | CHCl3 or CH2Cl2 | Ambient | Several h | High | Excess Boc2O ensures full protection |

| Isocyanate intermediate route | Triphosgene + aminoethylamine derivatives | Biphasic solvent | Controlled | Several h | 40–45 | Moisture-free conditions critical |

Analytical and Purity Data

- Molecular formula: C13H26N4O4

- Molecular weight: 302.37 g/mol

- Melting point: 95–98°C

- Density: 1.137 g/cm³

- Purity: Typically >95% after purification

These data confirm the identity and quality of the synthesized compound, as reported in multiple studies.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,3-di-Boc-guanidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected guanidine can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.

Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free guanidine compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in dichloromethane (DCM) as the solvent.

Major Products Formed

Substitution Reactions: The major products are substituted guanidine derivatives, depending on the nature of the substituent introduced.

Deprotection Reactions: The major product is the free guanidine compound, which can be further functionalized or used in various applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H26N4O4

- Molecular Weight : 302.37 g/mol

- Purity : ≥90% (HPLC)

- Melting Point : 95-98 °C

Peptide Synthesis

One of the primary applications of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is in peptide synthesis. It serves as a guanidinylation reagent, facilitating the introduction of guanidine groups into peptides. This modification can enhance the biological activity and stability of peptide-based drugs.

Case Study: Synthesis of Guanidine Functionalized Compounds

In a study involving the synthesis of guanidine functionalized anthranilamides, this compound was utilized to create intermediates that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 125 µM, indicating their potential as therapeutic agents against bacterial infections .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptotic Effects on Jurkat Cells

A study assessed the cytotoxic effects of various guanidine derivatives on Jurkat cells, a model for leukemia. The results showed that certain derivatives led to a significant percentage of apoptotic cells, highlighting the potential use of guanidine compounds in cancer therapy .

Catalysis in Organic Synthesis

Another notable application is its role as a catalyst in organic reactions. Guanidine derivatives, including this compound, have been employed as catalysts in asymmetric synthesis.

Case Study: Asymmetric Hydrophosphonylation

In a recent study, guanidine-thiourea catalysts were developed using this compound for the asymmetric hydrophosphonylation of N-Boc imines. The catalysts achieved high yields (up to 91%) and enantiomeric excess (ee up to 87%), demonstrating the effectiveness of guanidine derivatives in promoting stereoselective reactions .

Development of Nonpeptide Agonists

The compound has been utilized to create nonpeptide small molecule agonists for various receptors, expanding its applicability beyond traditional peptide-based approaches.

Case Study: NPFF Receptor Agonists

Research has shown that guanidino-piperidines derived from this compound can serve as effective leads for developing agonists targeting neuropeptide FF receptors (NPFF1 and NPFF2). These compounds exhibited promising biological activity, paving the way for new therapeutic options .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected guanidine group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The deprotection of the Boc groups can reveal the active guanidine moiety, which can interact with specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Analogues

The Boc protection strategy and substituent variations distinguish 2-(2-Aminoethyl)-1,3-di-Boc-guanidine from related compounds. Below is a comparative analysis:

Key Findings

Boc Protection Advantages: The Boc groups in this compound prevent undesired side reactions during synthesis, unlike unprotected analogs like 1-(2-Methylphenyl)-3-[2-aminophenyl]guanidine . Post-synthetic deprotection (e.g., via hydrogenation in 2-(3-nitrophenyl)-1,3-di-Boc-guanidine to yield 2-(3-aminophenyl)-1,3-di-Boc-guanidine) allows controlled release of reactive amines for drug development .

Substituent-Driven Applications: The aminoethyl group in the target compound enhances solubility in polar solvents, critical for biochemical assays . Aromatic substituents (e.g., 3-aminophenyl in ) improve binding to hydrophobic enzyme pockets, as seen in coronavirus Nsp15 inhibitors .

Reactivity and Stability: Non-Boc derivatives like 3-Benzyl-1-(diaminomethylidene)guanidine exhibit higher reactivity but lower stability under acidic conditions . The Boc-protected compound’s stability enables its use in multi-step syntheses, such as CLO preparation for antifungal therapies .

Research Highlights

- Antiviral Applications: this compound was functionalized into CLOs, demonstrating efficacy in delivering antifungal agents . In contrast, 2-(3-aminophenyl)-1,3-di-Boc-guanidine showed inhibitory activity against SARS-CoV-2 by targeting the Nsp15 endoribonuclease .

- Polymer Chemistry: The aminoethyl group’s flexibility facilitates crosslinking in polymer networks, outperforming rigid aromatic analogs .

Biological Activity

2-(2-Aminoethyl)-1,3-di-Boc-guanidine (often abbreviated as di-Boc-guanidine) is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound features two tert-butyloxycarbonyl (Boc) protective groups, which enhance its stability and bioavailability. The following sections detail its synthesis, biological activity, and relevant case studies.

Antibacterial Activity

Research has demonstrated that di-Boc-guanidine exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, studies have reported:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 1 to 8 µg/mL against various bacterial strains, indicating potent activity .

- Bactericidal vs. Bacteriostatic : The compound has been classified as bactericidal with an MBC/MIC ratio of 1 to 2 for several strains, suggesting it kills bacteria rather than merely inhibiting their growth .

- Killing Curves : A reduction of viable microbial load by greater than after just one hour of exposure to concentrations at 10 times the MIC .

Anticancer Activity

In addition to its antibacterial properties, di-Boc-guanidine has shown promise in anticancer applications:

- Cell Viability Assays : Studies have indicated that derivatives of di-Boc-guanidine can induce apoptosis in cancer cell lines, with IC50 values reported in the low micromolar range .

- Mechanism of Action : The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation through various mechanisms including cell cycle arrest and modulation of reactive oxygen species (ROS) levels .

Comparative Biological Activity

The following table summarizes the biological activities of di-Boc-guanidine compared to other related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 1 - 8 | Low micromolar range | Apoptosis induction, ROS modulation |

| Other Guanidine Derivatives | Varies | Varies | Varies |

Case Study 1: Antibacterial Efficacy

A study published in Scientific Reports highlighted the efficacy of di-Boc-guanidine against multi-drug resistant strains of E. coli and Staphylococcus aureus. The researchers found that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation, which is crucial for bacterial persistence in clinical settings .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of di-Boc-guanidine derivatives against human leukemia cells. The results indicated that treatment led to a substantial increase in apoptotic cells compared to controls, with specific pathways being activated that are associated with cancer cell death .

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for 2-(2-Aminoethyl)-1,3-di-Boc-guanidine?

The compound is typically synthesized via multi-step protection and functionalization of guanidine derivatives. For example, a related guanidine derivative (2-(3-nitrophenyl)-1,3-di-Boc-guanidine) was synthesized by reacting 3-nitroaniline with bis-Boc-pyrazolocarboxamidine in DMF at 40°C for 24 hours, followed by purification via silica gel chromatography (hexane/EtOAc mixtures) . Hydrogenation using PtO₂ in ethanol is then employed to reduce nitro groups to amines, yielding 2-(3-aminophenyl)-1,3-di-Boc-guanidine . Researchers should optimize reaction times and catalyst loading to improve yields, as conflicting reports show yields ranging from 36% to 94% depending on conditions .

Q. How should this compound be handled and stored to maintain stability?

While direct stability data for this compound is limited, analogous Boc-protected guanidines require storage in sealed containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the Boc groups. Avoid exposure to moisture, acids, or bases, which can deprotect the guanidine . Always use dry solvents and anhydrous conditions during synthesis and handling.

Q. What analytical techniques are essential for confirming purity and structure?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄N₄O₆: 381.1769) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm Boc-group integrity and amine functionalization .

- Chromatography : HPLC or TLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized given discrepancies in reported protocols?

Contradictory yields (e.g., 36% vs. 94% for similar intermediates) suggest critical variables such as:

- Catalyst selection : PtO₂ vs. alternative catalysts (e.g., Pd/C) for hydrogenation efficiency .

- Solvent purity : Anhydrous DMF or DCM improves reaction consistency .

- Temperature control : Elevated temperatures (e.g., 40°C) may accelerate coupling reactions but risk side products. Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .

Q. What role does this compound play in antiviral drug development?

Guanidine derivatives are studied as inhibitors of viral enzymes. For instance, structurally related di-Boc-guanidines were used to synthesize inhibitors targeting the SARS-CoV-2 Nsp15 endoribonuclease, demonstrating antiviral activity via subtle modulation of interferon pathways . The Boc groups enhance solubility and stability during in vitro assays, enabling precise structure-activity relationship (SAR) studies .

Q. How do researchers resolve contradictions in synthetic protocols for Boc-protected guanidines?

Comparative studies using alternative reagents (e.g., HgCl₂ vs. triethylamine in coupling reactions) or purification methods (e.g., column chromatography vs. recrystallization) can clarify optimal conditions. For example, replacing HgCl₂ with less toxic catalysts may improve safety without compromising yield . Peer-reviewed reproducibility studies are critical to validate protocols.

Q. What are the implications of Boc-protection on further derivatization?

Boc groups protect primary amines during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for subsequent functionalization. However, overprotection can hinder reactivity; researchers must balance protection with accessibility for downstream reactions (e.g., urea/amide formation) .

Q. What strategies mitigate common impurities in guanidine synthesis?

Common impurities include:

- Unprotected amines : Due to incomplete Boc protection. Monitor via TLC and repeat protection steps if necessary.

- Byproducts from nitro reduction : Over-hydrogenation or catalyst residues. Use Celite® filtration and rigorous washing to remove PtO₂ .

- Solvent residues : Ensure complete evaporation under vacuum and lyophilization for hygroscopic intermediates .

Q. Methodological Considerations

- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading, solvent ratios) .

- Data Interpretation : Cross-reference HRMS and NMR data with literature to confirm structural fidelity, especially for regioisomers .

- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear PPE, ensure fume hood use) .

Properties

IUPAC Name |

tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQKBELHRNEGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451044 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203258-44-0 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.